molecular formula C10H23IO2Si B2958423 Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane CAS No. 127895-64-1

Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane

Cat. No.: B2958423
CAS No.: 127895-64-1
M. Wt: 330.281
InChI Key: CBIINKLUPVPXDF-UHFFFAOYSA-N
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Description

Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane is an organic compound with the molecular formula C10H23IO2Si. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silanol with 2-(2-iodoethoxy)ethanol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and lithium aluminum hydride. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used. These reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various silane derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals, such as surfactants, lubricants, and adhesives.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl[2-(2-chloroethoxy)ethoxy]dimethylsilane
  • Tert-butyl[2-(2-bromoethoxy)ethoxy]dimethylsilane
  • Tert-butyl[2-(2-fluoroethoxy)ethoxy]dimethylsilane

Uniqueness

Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane is unique due to the presence of the iodine atom, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of silane derivatives and other organic compounds. Additionally, the compound’s stability and ease of handling make it a valuable reagent in both laboratory and industrial settings .

Properties

IUPAC Name

tert-butyl-[2-(2-iodoethoxy)ethoxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23IO2Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIINKLUPVPXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23IO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127895-64-1
Record name tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane
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